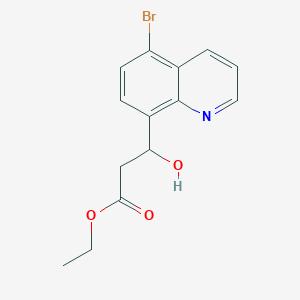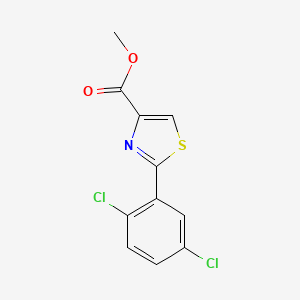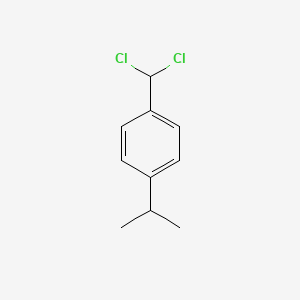
4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-isobutylpyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the isobutyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-isobutylpyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups introduced at the 4 and 6 positions, enhancing their pharmacological properties .
Scientific Research Applications
4,6-Dichloro-2-isobutylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-isobutylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
- 2,4-Dichloro-6-methylpyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
Uniqueness
4,6-Dichloro-2-isobutylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 2-position enhances its lipophilicity and potential bioavailability compared to other similar compounds .
Properties
CAS No. |
61457-01-0 |
|---|---|
Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-4(2)3-5-12-7(9)6(11)8(10)13-5/h4H,3,11H2,1-2H3 |
InChI Key |
YDSPQGBGQKNQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
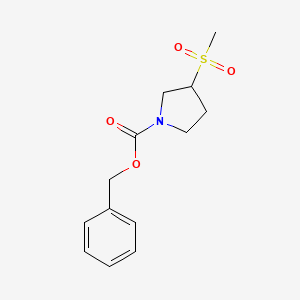
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
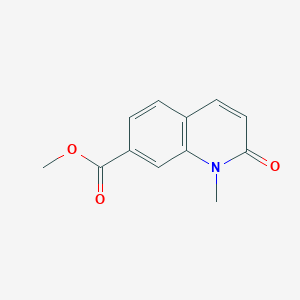
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)

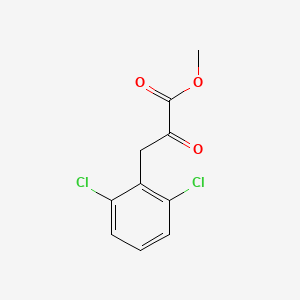
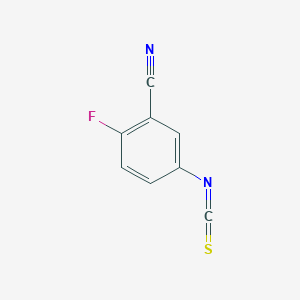
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
